REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:13])[C:11]=1[OH:12])[C:5]([O:7]C)=[O:6].C([O-])([O-])=O.[K+].[K+].Br[CH2:21][CH3:22].[CH3:23][C:24](C)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:13][CH2:21][CH3:22])[C:11]=1[O:12][CH2:23][CH3:24])[C:5]([OH:7])=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(C1O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After filteration, the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in tetrahydrofuran (20 mL)
|
Type
|
ADDITION
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Details
|
methanol (20 mL), a solution of NaOH (1.0 g) in water (20 mL) was added to the above solution
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Type
|
STIRRING
|
Details
|
The resulted mixture was stirred for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(C1OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 769 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |